Pyrrolidine Core vs. Piperidine Core: Conformational Constraint and Ring Electronics Drive Differential Target Engagement
The pyrrolidine ring in the target compound imposes a distinct conformational profile compared to its direct piperidine analog 1-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one (CAS 1797958-26-9). The five-membered pyrrolidine enforces a smaller N–C3–O bond angle and reduced pseudorotation自由度 compared to the six-membered piperidine, altering the spatial orientation of the 6-methylpyridazin-3-yloxy pharmacophore relative to the phenoxypropan-1-one moiety. In the Hoffmann-La Roche NK-3 antagonist patent series, pyrrolidine-based compounds consistently demonstrate higher NK-3 receptor affinity than their piperidine counterparts, with representative pyrrolidine examples achieving Ki values in the low nanomolar range (Ki < 50 nM) while matched piperidine analogs typically exhibit 5- to 20-fold weaker binding [1]. Although the specific Ki value for CAS 2034435-33-9 has not been publicly disclosed, the class-level SAR establishes that the pyrrolidine scaffold is a critical determinant of target potency and cannot be interchanged with a piperidine core without loss of activity [2].
| Evidence Dimension | NK-3 receptor binding affinity (Ki) – pyrrolidine vs. piperidine scaffold |
|---|---|
| Target Compound Data | Pyrrolidine-core compound; exact Ki not publicly disclosed for CAS 2034435-33-9. Class-representative pyrrolidine ethers from the same patent family: Ki < 50 nM at human NK-3 receptor. |
| Comparator Or Baseline | Piperidine-core analog (CAS 1797958-26-9); class-representative piperidine ethers: Ki approximately 100–1000 nM (5- to 20-fold weaker than matched pyrrolidines). |
| Quantified Difference | Approximately 5- to 20-fold affinity advantage for pyrrolidine scaffold over piperidine scaffold in matched pairs from the NK-3 antagonist patent series. |
| Conditions | Human NK-3 receptor binding assay; displacement of radiolabeled ligand in CHO cell membranes expressing recombinant hNK-3 receptor. |
Why This Matters
Procurement of the piperidine analog in place of the pyrrolidine target compound would likely result in a 5- to 20-fold loss of target engagement potency, invalidating SAR models and potentially eliminating detectable biological activity in downstream assays.
- [1] Knust H, Nettekoven M, Ratni H, Vifian W, Jablonski P, Patiny-Adam A, Riemer C. Pyrrolidine derivatives as NK3 receptor antagonists. US Patent US8318759B2, Table of exemplary compounds and binding data. View Source
- [2] Nettekoven M, Ratni H, Vifian W. Derivatives of (3-methylpyrrolidin-3-yl)-methyl pyridinyl ether and their use as antagonists of receptor NK-3. Russian Patent RU2625798C2, Table 1, Examples 1–27. View Source
